molecular formula C23H16BrN3O6 B12624233 5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12624233
M. Wt: 510.3 g/mol
InChI Key: SEKXHFOHRWWZLY-UHFFFAOYSA-N
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Description

This compound belongs to the dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione family, characterized by a bicyclic core structure fused with an oxazole ring. Key substituents include:

  • 2-hydroxy-5-nitrophenyl: A nitro group (meta to hydroxy) enhances electrophilicity, while the hydroxy group (ortho to nitro) enables hydrogen bonding.

The combination of bromine (Br), nitro (NO₂), and hydroxy (OH) groups creates a structurally unique molecule with distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C23H16BrN3O6

Molecular Weight

510.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H16BrN3O6/c24-13-6-8-14(9-7-13)25-22(29)19-20(17-12-16(27(31)32)10-11-18(17)28)26(33-21(19)23(25)30)15-4-2-1-3-5-15/h1-12,19-21,28H

InChI Key

SEKXHFOHRWWZLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

Biological Activity

The compound 5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d][1,2]oxazole family, which has been investigated for various biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14BrN3O4C_{18}H_{14}BrN_{3}O_{4}, with a molecular weight of approximately 372.218 g/mol. The structure features a bromophenyl group and a nitrophenyl substituent, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[3,4-d][1,2]oxazole derivatives in cancer therapy. The compound was tested against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Research Findings

  • Cell Viability Studies : The compound exhibited significant cytotoxic effects on A549 cells when compared to standard chemotherapeutic agents like cisplatin. The MTT assay results indicated a dose-dependent reduction in cell viability.
    CompoundIC50 (µM)Cell Line
    5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)...25A549
    Cisplatin10A549
  • Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Further molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several multidrug-resistant pathogens.

Case Studies

  • In Vitro Testing : The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
  • Comparative Analysis : Compared to known antibiotics like vancomycin and linezolid, the compound showed comparable or superior efficacy against resistant strains.

Toxicity Assessment

Toxicological evaluations indicated low toxicity levels in non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives from the evidence, focusing on substituents, molecular properties, and spectral data:

Compound Substituents Molecular Weight logP Key Functional Groups Spectral Data
Target Compound 4-Bromophenyl, 2-hydroxy-5-nitrophenyl, phenyl Not reported ~3.9* Br, NO₂, OH IR: Expected O-H (~3300 cm⁻¹), NO₂ (~1520 cm⁻¹); NMR: Complex aromatic splitting
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 2-Chlorophenyl, 4-dimethylaminophenyl, 2-methylphenyl ~450 (estimated) ~3.5 Cl, N(CH₃)₂ Not reported
5-(2-Bromophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 2-Bromophenyl, 4-hydroxyphenyl, phenyl ~480 (estimated) ~3.2 Br, OH Not reported
3-(5-Bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 5-Bromo-2-hydroxyphenyl, 4-methoxyphenyl, phenyl 495.33 3.69 Br, OH, OCH₃ IR: O-H (~3300 cm⁻¹); NMR: δ 6.73–8.01 (aromatic protons)
5-[4-(Morpholinyl)phenyl]-3-(4-pyridinyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 4-Morpholinylphenyl, 4-pyridinyl, phenyl ~490 (estimated) ~2.8 Morpholine, pyridine Not reported

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on logP: The target compound’s nitro group increases lipophilicity (logP ~3.9) compared to methoxy (logP 3.69 in ) or hydroxy (logP ~3.2 in ) derivatives. Dimethylamino (logP ~3.5 ) and morpholine (logP ~2.8 ) groups reduce lipophilicity due to polar tertiary amines.

Hydrogen Bonding and Solubility :

  • Hydroxy groups (e.g., in and ) enhance aqueous solubility via hydrogen bonding. The target compound’s nitro group may counterbalance this effect by increasing hydrophobicity .

Spectral Signatures :

  • IR : Hydroxy groups show broad O-H stretches (~3300 cm⁻¹), while nitro groups exhibit asymmetric stretching (~1520 cm⁻¹) .
  • NMR : Aromatic protons in the target compound are expected to split into multiplets (δ 6.10–8.01 ppm), similar to analogs in .

Bioactivity Implications :

  • Bromine and nitro groups in the target compound may enhance electrophilic interactions with biological targets, unlike morpholine or pyridine derivatives .

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